2-(2,6-dioxopiperidin-3-yl)-5-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-5-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidinyl group and an ethynyl group attached to an isoindole-dione core. It is often used in research related to life sciences and medicinal chemistry due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
For industrial production, the process is scaled up to accommodate larger quantities. This involves optimizing the reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can help in maintaining consistent quality and yield. The industrial methods also focus on minimizing waste and ensuring environmental compliance .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-5-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or amines .
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-5-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Functions as a probe for studying biological processes and interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research and immunomodulation.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which 2-(2,6-dioxopiperidin-3-yl)-5-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and proteins, influencing various cellular pathways. For example, it can inhibit the activity of indoleamine pyrrole-2,3-dioxygenase-1, which is involved in immune regulation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pomalidomide: Another isoindole-dione derivative with immunomodulatory and anti-cancer properties.
Thalidomide: Known for its historical use and subsequent development into more potent analogs like lenalidomide and pomalidomide .
Uniqueness
What sets 2-(2,6-dioxopiperidin-3-yl)-5-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione apart is its specific structural features, such as the ethynyl group, which can confer unique reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways .
Properties
CAS No. |
2154356-63-3 |
---|---|
Molecular Formula |
C15H10N2O4 |
Molecular Weight |
282.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.